3-Methyl vs. 3-Hydrogen: Steric Bulk Impact
A key differentiation for N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid is the presence of the 3-methyl group. This group introduces quantifiable steric bulk compared to the hydrogen atom found in N-Boc-4-hydroxypiperidine-4-carboxylic acid. The difference can be represented by the change in the molecule's calculated Connolly Solvent-Excluded Volume or the A-value, which for a methyl group on a six-membered ring is approximately 1.7 kcal/mol [1]. This increase in steric hindrance adjacent to the 4-position significantly impacts the conformational preference of the piperidine ring and the accessibility of the 4-carboxylic acid for derivatization .
| Evidence Dimension | Steric Bulk (Estimated Conformational Energy) |
|---|---|
| Target Compound Data | Methyl group at 3-position (A-value ≈ 1.7 kcal/mol) |
| Comparator Or Baseline | N-Boc-4-hydroxypiperidine-4-carboxylic acid (Hydrogen at 3-position, A-value ≈ 0 kcal/mol) |
| Quantified Difference | Difference of ≈ 1.7 kcal/mol |
| Conditions | In silico / conformational analysis of cyclohexane/pyranose-like systems; applies to piperidine ring systems |
Why This Matters
This steric difference influences reaction rates and product ratios in acylation or amidation reactions, making the target compound a better choice for reactions where protecting the 4-carboxylic acid from unwanted side reactions is crucial.
- [1] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (For discussion on A-values and conformational analysis). View Source
